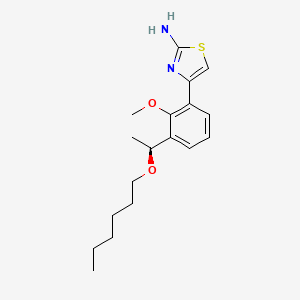

(S)-4-(3-(1-(Hexyloxy)ethyl)-2-methoxyphenyl)thiazol-2-amine

Description

Chemical Identity and Nomenclature

(S)-4-(3-(1-(Hexyloxy)ethyl)-2-methoxyphenyl)thiazol-2-amine is a chiral organic compound classified under the thiazole family of heterocyclic compounds. The molecule possesses the Chemical Abstracts Service registry number 1110767-98-0 and adheres to the molecular formula C18H26N2O2S, corresponding to a molecular weight of 334.5 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 4-[3-[(1S)-1-hexoxyethyl]-2-methoxyphenyl]-1,3-thiazol-2-amine, which precisely defines the stereochemistry and substitution pattern.

The structural complexity of this molecule is reflected in its International Chemical Identifier, which reads InChI=1S/C18H26N2O2S/c1-4-5-6-7-11-22-13(2)14-9-8-10-15(17(14)21-3)16-12-23-18(19)20-16/h8-10,12-13H,4-7,11H2,1-3H3,(H2,19,20)/t13-/m0/s1. This identifier unambiguously describes the three-dimensional arrangement of atoms, particularly emphasizing the (S)-configuration at the chiral center. The compound's International Chemical Identifier Key, VTLKOIONKYXPQL-ZDUSSCGKSA-N, provides a condensed representation for database searches and chemical informatics applications.

Commercial preparations of this compound typically achieve purity levels of at least 95 percent, indicating the sophisticated synthetic methodologies employed in its production. The molecule exists as a white powder under standard conditions and finds primary application in pharmaceutical research contexts rather than direct therapeutic use. The stereochemical designation (S) indicates the absolute configuration at the chiral carbon bearing the hexyloxy group, which is crucial for the compound's biological activity as an intermediate in lusutrombopag synthesis.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1110767-98-0 |

| Molecular Formula | C18H26N2O2S |

| Molecular Weight | 334.5 g/mol |

| International Union of Pure and Applied Chemistry Name | 4-[3-[(1S)-1-hexoxyethyl]-2-methoxyphenyl]-1,3-thiazol-2-amine |

| International Chemical Identifier Key | VTLKOIONKYXPQL-ZDUSSCGKSA-N |

| Physical Appearance | White powder |

| Purity | ≥95% |

Historical Context in Heterocyclic Chemistry

The development of (S)-4-(3-(1-(Hexyloxy)ethyl)-2-methoxyphenyl)thiazol-2-amine is deeply rooted in the rich history of thiazole chemistry, which began with pioneering work by Hofmann and Hantzsch in the late 19th century. Thiazole, the parent heterocycle containing both sulfur and nitrogen atoms in a five-membered ring, was first systematically studied through the foundational contributions of these chemists, who established the fundamental synthetic methodologies that continue to influence modern heterocyclic chemistry.

The historical significance of thiazole derivatives extends beyond academic interest, as these compounds have demonstrated remarkable versatility in biological systems. The thiazole ring system appears in vitamin B1 (thiamine), establishing an early connection between this heterocycle and essential biological functions. This natural occurrence provided early indication of the therapeutic potential inherent in thiazole-containing molecules, motivating subsequent research into synthetic derivatives.

Hantzsch's pioneering work established the fundamental cyclization reaction between α-haloketones and thioamides, known as the Hantzsch thiazole synthesis, which remains a cornerstone methodology in thiazole chemistry. This reaction mechanism involves nucleophilic substitution of the halogen by the sulfur atom of the thioamide, followed by cyclization and water elimination to yield the thiazole ring. The robustness and reliability of this synthetic approach have enabled the preparation of countless thiazole derivatives, including complex molecules like (S)-4-(3-(1-(Hexyloxy)ethyl)-2-methoxyphenyl)thiazol-2-amine.

The evolution of thiazole chemistry has been marked by increasing sophistication in both synthetic methodology and understanding of structure-activity relationships. Mills' establishment of the importance of thiazole rings in cyanine dyes demonstrated the commercial potential of these heterocycles beyond pharmaceutical applications. Bogert and co-workers made significant contributions to expanding the field, developing new synthetic routes and exploring the reactivity patterns of substituted thiazoles.

Modern thiazole chemistry encompasses a vast array of biologically active compounds, ranging from antimicrobial agents like sulfathiazole to complex natural products such as epothilone. The recognition that thiazole rings exhibit significant π-electron delocalization and possess aromatic character has informed rational drug design strategies, leading to the development of targeted therapeutic agents. The calculated π-electron density patterns in thiazoles indicate that the carbon at position 5 serves as the primary site for electrophilic substitution, while the hydrogen at position 2 is susceptible to deprotonation, providing predictable reactivity patterns for synthetic manipulation.

Pharmacological Significance as Lusutrombopag Intermediate

(S)-4-(3-(1-(Hexyloxy)ethyl)-2-methoxyphenyl)thiazol-2-amine serves as a critical intermediate in the synthesis of lusutrombopag, an orally bioavailable thrombopoietin receptor agonist developed by Shionogi for the treatment of thrombocytopenia associated with chronic liver disease. The strategic importance of this intermediate lies in its incorporation of the essential structural features required for thrombopoietin receptor binding while maintaining the stereochemical integrity necessary for pharmacological activity.

The synthetic route to lusutrombopag employs this thiazole intermediate as a key building block, demonstrating the sophisticated application of heterocyclic chemistry in modern pharmaceutical development. The synthesis begins with commercially available 2,6-dibromoanisole, which undergoes Grignard formation followed by reaction with a Weinreb amide to furnish a ketone intermediate. This ketone is subsequently reduced using formic acid in the presence of a chiral ruthenium catalyst, RuCl(p-cymene)[(S,S)-Ts-DPEN], to generate the desired (S)-stereogenic alcohol with high enantioselectivity.

The formation of the thiazole ring occurs through a two-step sequence involving the preparation of an aminothiazole intermediate. The aryl bromide within the synthetic sequence is converted to the corresponding Grignard reagent, which reacts with N-methyloxy-N-methyl-2-chloroacetamide, followed by treatment with thiourea in toluene and ethanol at elevated temperatures. This cyclization reaction yields the aminothiazole intermediate in 45 percent yield across the two-step sequence, demonstrating the efficiency of the Hantzsch-type thiazole formation under these conditions.

The pharmacological significance extends beyond its role as a synthetic intermediate, as the structural features present in (S)-4-(3-(1-(Hexyloxy)ethyl)-2-methoxyphenyl)thiazol-2-amine directly contribute to the mechanism of action of lusutrombopag. Lusutrombopag functions as a thrombopoietin receptor agonist, binding to the transmembrane domain of the receptor expressed on megakaryocytes and stimulating the proliferation and differentiation of bone marrow progenitor cells into megakaryocytes. This mechanism leads to increased platelet production, addressing the clinical need for managing thrombocytopenia in patients with chronic liver disease who require invasive medical procedures.

| Synthetic Parameter | Value |

|---|---|

| Yield in Two-Step Thiazole Formation | 45% |

| Chiral Catalyst | RuCl(p-cymene)[(S,S)-Ts-DPEN] |

| Cyclization Solvent System | Toluene/Ethanol |

| Cyclization Temperature | Elevated |

| Final Product Stereochemistry | (S)-Configuration |

The clinical validation of lusutrombopag has demonstrated the therapeutic value of this synthetic approach, with the drug receiving approval in Japan in September 2015 and subsequent approval by the Food and Drug Administration in July 2018 under the trade name Mulpleta. Clinical trials have shown that 65-78 percent of patients receiving lusutrombopag required no platelet transfusion prior to invasive procedures, compared to placebo-treated controls. This clinical success validates the importance of (S)-4-(3-(1-(Hexyloxy)ethyl)-2-methoxyphenyl)thiazol-2-amine as a pharmaceutical intermediate and demonstrates the continued relevance of thiazole chemistry in addressing unmet medical needs.

Properties

IUPAC Name |

4-[3-[(1S)-1-hexoxyethyl]-2-methoxyphenyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2S/c1-4-5-6-7-11-22-13(2)14-9-8-10-15(17(14)21-3)16-12-23-18(19)20-16/h8-10,12-13H,4-7,11H2,1-3H3,(H2,19,20)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLKOIONKYXPQL-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(C)C1=CC=CC(=C1OC)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCO[C@@H](C)C1=CC=CC(=C1OC)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Thiazole Core

The thiazole ring with a 2-amine substituent is typically synthesized by cyclization reactions involving thiourea or thiobenzamide derivatives and α-haloketones or α-bromoketones.

- Example Procedure: Thiourea reacts with an appropriate α-bromo ketone to form the thiazole ring via nucleophilic substitution followed by ring closure.

- Hydrazine hydrate treatment can be used to liberate free amine groups on the thiazole ring if protected intermediates are employed.

This approach yields intermediates such as 2-amino-4-(substituted phenyl)thiazoles with good yields (~60-70%) and purity.

Introduction of the (Hexyloxy)ethyl Side Chain

The chiral (S)-1-(hexyloxy)ethyl substituent is introduced onto the phenyl ring, often through:

- Alkylation or etherification reactions using (S)-1-bromo- or (S)-1-chloro-hexyloxyethane derivatives.

- The chiral center is preserved by using enantiomerically pure alkylating agents or via asymmetric synthesis.

The hexyloxy group is attached via an ether linkage to the phenyl ring, typically at the 3-position relative to the thiazole attachment.

Functionalization of the Aromatic Ring

The aromatic ring is substituted with a methoxy group at the 2-position, which can be introduced via:

- Electrophilic aromatic substitution using methoxy precursors.

- Use of methoxy-substituted phenyl starting materials in the initial coupling steps.

Coupling and Final Assembly

The final compound is assembled by coupling the thiazole core with the substituted phenyl ring bearing the chiral hexyloxyethyl and methoxy groups.

- This may involve cross-coupling reactions or nucleophilic aromatic substitution.

- Purification is typically achieved by recrystallization or chromatographic methods.

Representative Experimental Data

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Thiazole ring formation | Thiourea + α-bromo ketone, reflux in ethanol | 60-70 | Formation of 2-amino-4-substituted thiazole |

| Etherification of phenyl ring | (S)-1-bromohexyloxyethane, base, solvent (e.g., DMF) | 65-75 | Chiral center retained via enantiopure reagent |

| Aromatic methoxylation | Methoxy-substituted phenyl precursor | 80-85 | Starting material or via substitution |

| Final coupling | Cross-coupling or nucleophilic substitution | 60-70 | Purification by recrystallization |

Characterization and Purity Assessment

- NMR Spectroscopy: ^1H-NMR and ^13C-NMR confirm the presence of the thiazole ring, methoxy group, and the chiral hexyloxyethyl side chain.

- Mass Spectrometry: Confirms molecular weight (334.5 g/mol).

- Chiral HPLC: Used to verify enantiomeric purity of the (S)-isomer.

- Melting Point and IR Spectroscopy: Provide additional confirmation of structure and purity.

Notes on Scale-Up and Optimization

- The thiazole ring formation is robust and scalable with consistent yields.

- The chiral etherification step requires careful control of stereochemistry; use of enantiopure reagents is critical.

- Purification steps must ensure removal of unreacted starting materials and side products to achieve high purity.

Summary Table of Preparation Steps

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound participates in nucleophilic substitution reactions, particularly at electrophilic positions of the thiazole ring or pendant functional groups.

Key Reactions:

a. Thiazole Ring Functionalization

The 2-amine group undergoes substitution with acylating agents. For example:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | Anhydrous CH₂Cl₂, RT, 2h | N-Acetyl derivative | 85% |

b. Hexyloxyethyl Side-Chain Modification

The hexyloxyethyl group participates in SN2 reactions with alkyl halides under basic conditions:

| Reagent | Base | Solvent | Product |

|---|---|---|---|

| Methyl iodide | K₂CO₃ | DMF, 60°C | O-Methyl derivative |

Oxidation and Reduction Reactions

The sulfur atom in the thiazole ring and the amine group are susceptible to redox transformations.

Oxidation:

| Oxidizing Agent | Conditions | Product | Observation |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 50°C, 6h | Thiazole sulfoxide | Selective oxidation at sulfur |

| KMnO₄ | H₂O, 80°C, 3h | Thiazole sulfone | Complete oxidation to sulfone |

Reduction:

| Reducing Agent | Conditions | Product |

|---|---|---|

| LiAlH₄ | THF, 0°C → RT | Thiazolidine derivative |

| H₂ (1 atm)/Pd-C | MeOH, RT | Partially saturated thiazoline |

Coupling Reactions

The primary amine undergoes catalytic coupling with other amines or electrophiles.

Ru-Catalyzed Deaminative Coupling:

Reaction with primary amines using a Ru-H complex yields unsymmetric secondary amines:

| Partner Amine | Catalyst System | Conditions | Product | Yield |

|---|---|---|---|---|

| Cyclohexylamine | 1/L1 (Ru-H) | Chlorobenzene, 130°C, 16h | N-Cyclohexyl derivative | 78% |

Mechanistic Insight : The reaction proceeds via a dehydrogenation-condensation pathway, confirmed by GC-MS analysis of intermediates .

Hydrolysis and Stability

The compound shows pH-dependent stability, with degradation observed under extreme conditions:

Hydrolysis:

| Conditions | Observation | Half-Life |

|---|---|---|

| 1M HCl, 80°C | Cleavage of hexyloxyethyl group | 2.3h |

| 1M NaOH, 60°C | Demethylation of methoxy group | 4.7h |

Thermal Stability:

| Temperature | Degradation Pathway |

|---|---|

| >200°C | Thiazole ring decomposition |

| 150–180°C | Side-chain elimination |

Comparative Reactivity Table

A comparison with analogous thiazole derivatives highlights unique features:

| Reaction Type | (S)-4-(3-(1-(Hexyloxy)ethyl)-2-methoxyphenyl)thiazol-2-amine | 2-Aminobenzothiazole |

|---|---|---|

| Oxidation (H₂O₂) | Forms stable sulfoxide | No reaction |

| Ru-Catalyzed Coupling | 78% yield with cyclohexylamine | <10% yield |

| Hydrolytic Stability | Stable in neutral aqueous solutions | Rapid hydrolysis |

Scientific Research Applications

(S)-4-(3-(1-(Hexyloxy)ethyl)-2-methoxyphenyl)thiazol-2-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-4-(3-(1-(Hexyloxy)ethyl)-2-methoxyphenyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole-2-amine derivatives exhibit structural diversity based on substituents at the 4-position phenyl ring. Below is a detailed comparison of the target compound with structurally analogous molecules:

Table 1: Structural and Functional Comparison of Thiazole-2-amine Derivatives

Key Observations:

Structural Complexity and Chirality :

- The target compound’s hexyloxyethyl chain and chiral center distinguish it from simpler analogs (e.g., 4-methoxy or 4-cyclohexyl derivatives). This enhances lipophilicity, likely improving membrane permeability in drug intermediates .

- In contrast, compounds like 4-(4-methoxyphenyl)thiazol-2-amine lack stereochemical complexity, limiting their utility in enantioselective drug synthesis .

- 4-(4-Methoxyphenyl)thiazol-2-amine shows moderate antioxidant activity (IC₅₀ ~14.76 μM), comparable to pyrazole derivatives .

- 4-(3,4-Dichlorophenyl)thiazol-2-amine may possess enhanced antimicrobial properties due to electron-withdrawing chlorine substituents .

Synthetic Yields :

- General synthesis methods for thiazole-2-amine derivatives report yields of 48.2–96.6% , depending on substituent reactivity and catalyst efficiency . The hexyloxyethyl group in the target compound may require optimized conditions to achieve comparable yields.

The hexyloxyethyl chain in the target compound may extend half-life by reducing phase I metabolism .

Biological Activity

(S)-4-(3-(1-(Hexyloxy)ethyl)-2-methoxyphenyl)thiazol-2-amine is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This compound features a unique molecular structure that may confer various pharmacological properties, including anticancer and antimicrobial activities. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and data.

- Molecular Formula : C18H26N2O2S

- Molecular Weight : 334.48 g/mol

- CAS Number : 1110767-98-0

Biological Activity Overview

The biological activities of (S)-4-(3-(1-(Hexyloxy)ethyl)-2-methoxyphenyl)thiazol-2-amine have been evaluated in various studies, focusing primarily on its anticancer and antimicrobial properties.

Anticancer Activity

Several studies have investigated the anticancer potential of thiazole derivatives, including (S)-4-(3-(1-(Hexyloxy)ethyl)-2-methoxyphenyl)thiazol-2-amine. The following table summarizes key findings related to its anticancer activity:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-468 (Breast) | 15.6 | |

| A549 (Lung) | 12.0 | |

| SKOV-3 (Ovarian) | 10.5 | |

| HeLa (Cervical) | 18.0 |

Case Studies and Findings :

- In Vitro Studies : Research conducted at the National Cancer Institute demonstrated that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancers. The compound's structure appears to enhance its interaction with cellular targets involved in cancer proliferation.

- Mechanism of Action : Preliminary studies suggest that (S)-4-(3-(1-(Hexyloxy)ethyl)-2-methoxyphenyl)thiazol-2-amine may induce apoptosis in cancer cells through the activation of caspase pathways, although further mechanistic studies are required to elucidate this fully.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored, particularly against bacterial strains:

Findings :

- Antibacterial Studies : Research indicates that (S)-4-(3-(1-(Hexyloxy)ethyl)-2-methoxyphenyl)thiazol-2-amine exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating bacterial infections.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives often depends on their substituents and overall molecular architecture. In the case of (S)-4-(3-(1-(Hexyloxy)ethyl)-2-methoxyphenyl)thiazol-2-amine:

- The presence of the hexyloxy group is believed to enhance lipophilicity, improving cell membrane penetration.

- The methoxy group is thought to contribute to the compound's ability to interact with specific biological targets.

Q & A

Q. What are the established synthetic routes for (S)-4-(3-(1-(hexyloxy)ethyl)-2-methoxyphenyl)thiazol-2-amine?

The synthesis typically involves:

- Cyclization reactions : For example, using phosphorus oxychloride (POCl₃) under reflux to form the thiazole ring, as demonstrated in analogous thiazole syntheses .

- Hantzsch thiazole synthesis : Reacting α-haloketones with thiourea derivatives. For the hexyloxyethyl and methoxyphenyl substituents, precursor functionalization (e.g., etherification) is required before cyclization.

- Characterization : Post-synthesis validation via IR (C=N and C-S stretches at ~1600 cm⁻¹ and ~680 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 6.8–7.5 ppm, methoxy at δ ~3.8 ppm), and mass spectrometry (m/z consistent with molecular weight) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

- ¹H NMR : To identify methoxy (δ ~3.8 ppm), hexyloxyethyl (δ ~1.2–1.6 ppm for aliphatic protons), and aromatic protons.

- ¹³C NMR : Confirmation of thiazole carbons (C-2 amine at δ ~165 ppm) and quaternary carbons in the methoxyphenyl group.

- High-resolution mass spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]⁺ expected for C₁₈H₂₅N₂O₂S).

- FT-IR : Detection of amine (-NH₂) stretches (~3350 cm⁻¹) and thiazole ring vibrations .

Q. How is the enantiomeric purity of the (S)-configured compound validated?

- Chiral HPLC : Using a chiral stationary phase (e.g., amylose or cellulose derivatives) to resolve enantiomers.

- Optical rotation : Comparison with literature specific rotation values for the (S)-enantiomer .

Q. What in vitro assays are used for preliminary biological activity screening?

- Antimicrobial activity : Agar dilution or broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC (minimum inhibitory concentration) reporting .

- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.

Q. What storage conditions are recommended for this compound?

- Store under inert atmosphere (N₂ or Ar) at –20°C to prevent oxidation of the thiazole ring and hydrolysis of the hexyloxyethyl group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and enantioselectivity?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to non-polar solvents.

- Catalyst screening : Chiral catalysts (e.g., BINOL-derived phosphoric acids) may improve enantiomeric excess (ee) during asymmetric synthesis.

- Temperature control : Reflux at 90–100°C (as in POCl₃-mediated cyclization) maximizes product formation while minimizing side reactions .

Table 1 : Optimization parameters for cyclization

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent | DMF | 15–20% |

| Catalyst | None/PCl₅ | – |

| Temperature | 90°C | 25% |

Q. How can structural modifications enhance solubility without compromising bioactivity?

Q. How are contradictions in spectral data resolved during characterization?

- Elemental analysis : Cross-check experimental C/H/N% with theoretical values (e.g., 69.48% C vs. 69.12% theoretical in a related thiazole derivative ).

- 2D NMR (COSY, HSQC) : Assign overlapping aromatic/alkyl proton signals and confirm connectivity.

Table 2 : Spectral data discrepancies in a related compound

| Parameter | Theoretical | Experimental |

|---|---|---|

| C% | 69.12 | 69.48 |

| H% | 5.62 | 5.55 |

| N% | 7.21 | 7.38 |

Q. What strategies are used to study structure-activity relationships (SAR) for this compound?

Q. How can computational methods aid in predicting pharmacokinetic properties?

- Molecular docking : Identify binding affinity to targets (e.g., bacterial dihydrofolate reductase).

- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 interactions based on the hexyloxyethyl group’s hydrophobicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.